Summary of the Application: 2-Methoxy-4-vinylphenol (MVP), a derivative of 2-Methoxy-4-(2-nitrovinyl)phenol, has been used as a platform to prepare functional monomers for radical polymerizations . This is part of an effort to meet the increasing demand for biobased materials .
Methods of Application: MVP-derived monomers were polymerized via solution and emulsion polymerization, resulting in homo- and copolymers with a wide range of thermal properties . Moreover, divinylbenzene (DVB)-like monomers were prepared from MVP by varying the aliphatic chain length between the MVP units . These biobased monomers were thermally crosslinked with thiol-bearing reagents to produce thermosets with different crosslinking densities .
Results or Outcomes: The results of this study expand the scope of MVP-derived monomers that can be used in free-radical polymerizations toward the preparation of new biobased and functional materials from lignin .
Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, has been studied for its antioxidant activity .
Summary of the Application: m-Aryloxy phenols, a group of compounds that includes 2-Methoxy-4-(2-nitrovinyl)phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Methods of Application: These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, can be synthesized from vanillin and p-anisidine .
Methods of Application: This compound is usually formed by condensation of an aldehyde or ketone with a primary amine . The synthesis is carried out using a water solvent by the stirrer method .
2-Methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula CHN O and a molar mass of 195.17 g/mol. This compound features a methoxy group and a nitrovinyl substituent on a phenolic ring, which contributes to its unique chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrovinyl) groups creates a compound that can participate in various
The synthesis of 2-methoxy-4-(2-nitrovinyl)phenol typically involves:
These methods highlight the versatility of this compound's synthesis, allowing for modifications that can enhance its chemical properties.
2-Methoxy-4-(2-nitrovinyl)phenol finds applications in various fields:
Studies on the interactions of 2-methoxy-4-(2-nitrovinyl)phenol with other compounds have shown that it can form complexes with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in drug design and materials development. Further exploration into its interactions at the molecular level could provide insights into optimizing its use in various applications .
Several compounds share structural similarities with 2-methoxy-4-(2-nitrovinyl)phenol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methoxy-5-(2-nitrovinyl)phenol | CHN O | Different position of nitrovinyl group |
1-Methoxy-4-(2-nitrovinyl)benzene | CHN O | Similar nitrovinyl structure but different connectivity |
4-(2-Nitrovinyl)-o-cresol | CHN O | Contains a cresol moiety, affecting solubility and reactivity |
The uniqueness of 2-methoxy-4-(2-nitrovinyl)phenol lies in its specific combination of functional groups that influence its reactivity and potential biological activities. The positioning of the methoxy and nitrovinyl groups allows for distinct electronic properties that differ from similar compounds, making it an interesting subject for further research in both synthetic chemistry and pharmacology .
2-Methoxy-4-(2-nitrovinyl)phenol represents a substituted phenolic compound bearing both methoxy and nitrovinyl functional groups in specific positional arrangements on the benzene ring. The compound is known by several systematic names, including 2-methoxy-4-[(E)-2-nitroethenyl]phenol, reflecting its stereochemical configuration. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's structure features a phenolic hydroxyl group at position 1, a methoxy substituent at position 2, and a trans-configured nitrovinyl group at position 4 of the benzene ring.
The compound is assigned Chemical Abstracts Service registry number 6178-42-3 and bears the molecular formula C9H9NO4 with a molecular weight of 195.17 g/mol. Alternative nomenclature includes 4-hydroxy-3-methoxy-β-nitrostyrene and trans-2-methoxy-4-(2-nitrovinyl)phenol, emphasizing the styrene-like character of the nitrovinyl substituent. The European Community number 625-627-2 provides additional regulatory identification for commercial and research applications.
The stereochemical designation (E) indicates the trans configuration of the nitrovinyl double bond, which significantly influences the compound's chemical reactivity and biological activity. This geometric isomerism is crucial for understanding the compound's synthetic utility and analytical applications, particularly in enzymatic assay systems where stereochemical specificity determines substrate recognition and catalytic efficiency.
The development of 2-methoxy-4-(2-nitrovinyl)phenol is intrinsically linked to the advancement of nitroaldol chemistry, particularly the Henry reaction discovered by Belgian chemist Louis Henry in 1895. The Henry reaction, also known as the nitroaldol reaction, represents a fundamental carbon-carbon bond formation process that combines nitroalkanes with aldehydes or ketones in the presence of base catalysts to form β-nitro alcohols. This foundational chemistry provided the synthetic framework for accessing nitrovinyl compounds through subsequent dehydration processes.
The synthetic methodology for producing nitrostyrene derivatives gained significant momentum in the mid-20th century as researchers recognized their potential as pharmaceutical intermediates and analytical reagents. Documentation from the 1960s and 1970s shows increasing interest in substituted nitrostyrenes for their unique electronic properties and synthetic versatility. The development of reliable synthetic protocols for 2-methoxy-4-(2-nitrovinyl)phenol emerged from systematic studies of vanillin-derived compounds, where the methoxy and hydroxyl substitution pattern provided both synthetic accessibility and favorable chemical properties.
The compound's recognition as a valuable analytical substrate for enzyme assays developed in the 1980s, particularly for N-acetyl-β-D-glucosaminidase activity determination. This application represented a significant advancement in clinical chemistry, providing a chromogenic alternative to fluorimetric assays with improved sensitivity and reduced analytical complexity. The substrate's development addressed specific limitations of earlier p-nitrophenol-based assays, which suffered from high background absorbance and reduced sensitivity.
The molecular architecture of 2-methoxy-4-(2-nitrovinyl)phenol embodies several important structural features that define its chemical behavior and synthetic utility. The phenolic framework provides both electron-donating character through the hydroxyl group and stabilization through aromatic conjugation. The methoxy substituent at the ortho position relative to the hydroxyl group creates an intramolecular hydrogen bonding opportunity, potentially influencing the compound's conformational preferences and reactivity patterns.
The nitrovinyl substituent introduces significant electronic perturbation to the aromatic system through its strong electron-withdrawing character. The nitro group's ability to stabilize negative charge through resonance makes the vinyl carbon electrophilic, while the extended conjugation with the aromatic ring creates a push-pull electronic system. This electronic arrangement is responsible for the compound's characteristic yellow coloration and its distinctive spectroscopic properties, including significant absorption in the visible region.
The trans configuration of the nitrovinyl double bond maximizes conjugation with the aromatic π-system while minimizing steric interactions between the nitro group and the aromatic substituents. This geometric arrangement results in enhanced thermodynamic stability compared to the corresponding cis isomer and contributes to the compound's synthetic accessibility through elimination reactions. The planar arrangement of the nitrovinyl system facilitates overlap with the aromatic π-electrons, creating an extended delocalization pathway that influences both chemical reactivity and physical properties.
Contemporary research involving 2-methoxy-4-(2-nitrovinyl)phenol spans multiple disciplines within chemistry and biochemistry, reflecting the compound's versatility as both a synthetic target and analytical tool. In synthetic organic chemistry, the compound serves as a model system for studying nitroaldol condensation reactions and subsequent transformations of nitroalkene products. Research efforts have focused on optimizing reaction conditions, exploring catalyst systems, and developing stereoselective variants of the Henry reaction to access this and related nitrostyrene derivatives.
The compound's role in analytical biochemistry has generated substantial research interest, particularly in the development of chromogenic enzyme assays. Studies have extensively characterized the compound's behavior as a substrate for N-acetyl-β-D-glucosaminidase, examining factors such as pH dependence, temperature stability, and interference from biological matrices. This research has practical implications for clinical diagnostics, particularly in monitoring kidney function and assessing nephrotoxicity through urinary enzyme activity measurements.
Spectroscopic investigations of 2-methoxy-4-(2-nitrovinyl)phenol have contributed to understanding structure-property relationships in substituted nitrostyrenes. Infrared spectroscopy studies have characterized the compound's vibrational modes, providing insights into intramolecular interactions and solid-state packing arrangements. Nuclear magnetic resonance investigations have elucidated the compound's solution-phase behavior and conformational dynamics, contributing to broader understanding of aromatic nitroalkene chemistry.
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